1-(Propane-1-sulfonyl)piperidine-4-carbonitrile
Overview
Description
1-(Propane-1-sulfonyl)piperidine-4-carbonitrile is a chemical compound with a piperidine ring substituted with a propane-1-sulfonyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with sulfonyl chlorides and nitriles under controlled conditions. One common method involves the reaction of piperidine-4-carbonitrile with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Propane-1-sulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
1-(Propane-1-sulfonyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carbonitrile: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-(Propane-1-sulfonyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
Uniqueness
1-(Propane-1-sulfonyl)piperidine-4-carbonitrile is unique due to the presence of both the sulfonyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-propylsulfonylpiperidine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-2-7-14(12,13)11-5-3-9(8-10)4-6-11/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLSFKQDORMHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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